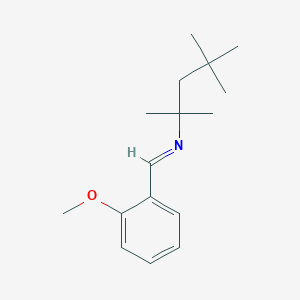![molecular formula C16H22N2O2S B5868753 N'-{2-[(4-methylphenyl)thio]acetyl}cyclohexanecarbohydrazide](/img/structure/B5868753.png)
N'-{2-[(4-methylphenyl)thio]acetyl}cyclohexanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{2-[(4-methylphenyl)thio]acetyl}cyclohexanecarbohydrazide, commonly known as MCTH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MCTH belongs to the class of thiosemicarbazones, which are known for their antitumor and antiviral properties.
Wissenschaftliche Forschungsanwendungen
MCTH has been extensively studied for its potential therapeutic applications in various diseases, including cancer and viral infections. Several studies have shown that MCTH exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. MCTH has also been shown to inhibit the replication of hepatitis C virus and dengue virus.
Wirkmechanismus
The exact mechanism of action of MCTH is not fully understood. However, it is believed to exert its antitumor and antiviral effects by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. MCTH also induces apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MCTH has been shown to induce oxidative stress and DNA damage in cancer cells. It also activates the p53 pathway, a tumor suppressor pathway that regulates cell cycle and apoptosis. MCTH has been shown to inhibit the proliferation and migration of cancer cells and induce cell cycle arrest at the G1 phase.
Vorteile Und Einschränkungen Für Laborexperimente
MCTH has several advantages for lab experiments, including its low toxicity and high solubility in water. However, MCTH has some limitations, including its instability in acidic conditions and its sensitivity to light and heat.
Zukünftige Richtungen
There are several future directions for MCTH research. One potential application is in the treatment of viral infections, particularly hepatitis C and dengue virus. MCTH can also be further studied for its potential use in combination therapy with other chemotherapeutic agents. Additionally, the development of more stable and potent analogs of MCTH can be explored for its potential therapeutic applications.
Conclusion:
In conclusion, MCTH is a promising chemical compound that has shown potential therapeutic applications in cancer and viral infections. Its mechanism of action and biochemical and physiological effects have been extensively studied, and its advantages and limitations for lab experiments have been identified. Further research is needed to explore its potential in combination therapy and the development of more stable and potent analogs.
Synthesemethoden
MCTH can be synthesized by reacting 4-methylthiobenzoyl hydrazide with cyclohexanone in the presence of acetic acid and sodium acetate. The reaction mixture is then refluxed for several hours, and the product is obtained by filtration and recrystallization.
Eigenschaften
IUPAC Name |
N'-[2-(4-methylphenyl)sulfanylacetyl]cyclohexanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-12-7-9-14(10-8-12)21-11-15(19)17-18-16(20)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZQHHAGTNFLMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NNC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{2-[(4-methylphenyl)thio]acetyl}cyclohexanecarbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(methylthio)phenyl]-3-phenylacrylamide](/img/structure/B5868670.png)
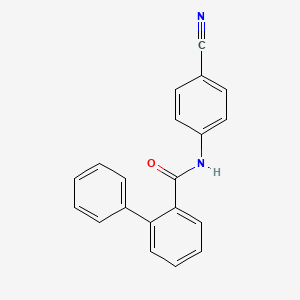
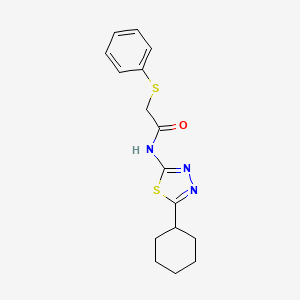
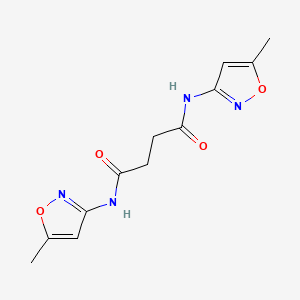
![3-(4-isopropylphenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5868682.png)
![2-cyano-3-[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-isopropylacrylamide](/img/structure/B5868689.png)
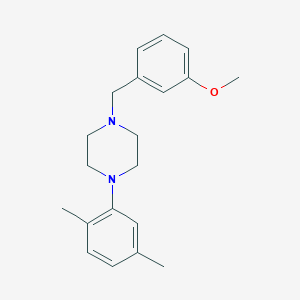
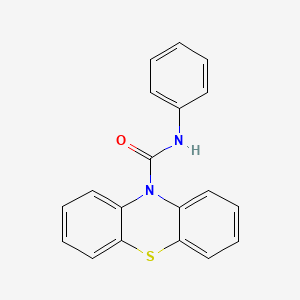
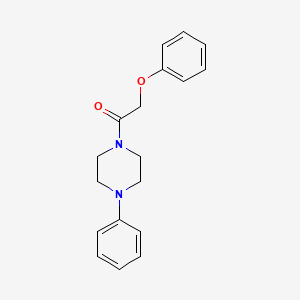
![2-(2-phenylethyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5868711.png)
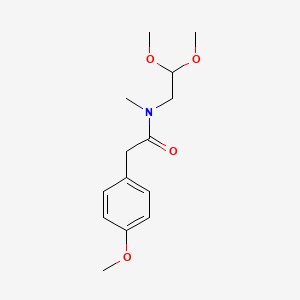
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea](/img/structure/B5868764.png)
![N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5868765.png)
